Adipaldehyde

Description

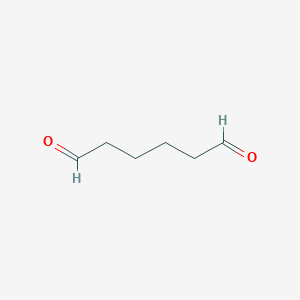

Structure

3D Structure

Properties

IUPAC Name |

hexanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHJEEQLYBKSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147935 | |

| Record name | Adipic dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-21-5 | |

| Record name | Hexanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adipic dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adipic dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2N7U6ZHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Adipaldehyde from Cyclohexene Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipaldehyde, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of various pharmaceuticals, polymers, and fine chemicals. Its production via the oxidative cleavage of cyclohexene represents a significant pathway, offering potential advantages in terms of atom economy and feedstock availability. This technical guide provides an in-depth overview of the primary synthetic routes for producing this compound from cyclohexene, with a focus on ozonolysis and catalytic oxidation methods. Detailed experimental protocols, comparative data on reaction efficiency, and mechanistic diagrams are presented to equip researchers and chemical process developers with the necessary information for informed decision-making and process optimization.

Introduction

The selective oxidation of alkenes to form difunctional compounds is a cornerstone of modern organic synthesis. The conversion of cyclohexene to this compound (1,6-hexanedial) is of particular interest due to the latter's utility as a precursor to valuable chemicals such as adipic acid and various heterocyclic compounds. This document outlines the core methodologies for this transformation, emphasizing reaction conditions, catalytic systems, and product yields.

Primary Synthetic Methodologies

The synthesis of this compound from cyclohexene is predominantly achieved through two main oxidative cleavage pathways: ozonolysis and transition metal-catalyzed oxidation.

Ozonolysis

Ozonolysis is a classic and highly effective method for the oxidative cleavage of the double bond in cyclohexene. The reaction proceeds in two main steps: the initial reaction with ozone to form an unstable molozonide, which rearranges to an ozonide, followed by a reductive workup to yield this compound.

The overall transformation can be depicted as follows:

Caption: General workflow for the ozonolysis of cyclohexene to this compound.

This protocol is a representative example based on established procedures.[1][2][3]

Materials:

-

Cyclohexene

-

Methanol (or other suitable solvent like dichloromethane)

-

Ozone (generated from an ozone generator)

-

Zinc dust or Dimethyl sulfide (DMS)

-

Glacial acetic acid (if using zinc)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve cyclohexene in a suitable solvent (e.g., methanol) in a reaction flask equipped with a gas inlet tube and a stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any residual ozone.

-

Reductive Workup (Method A - Zinc/Acetic Acid): Add zinc dust and a small amount of glacial acetic acid to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours.

-

Reductive Workup (Method B - Dimethyl Sulfide): Add dimethyl sulfide (DMS) to the reaction mixture and allow it to warm to room temperature, stirring overnight.

-

Filter the reaction mixture to remove any solids.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by distillation or chromatography.

Transition Metal-Catalyzed Oxidation

The use of transition metal catalysts offers an alternative to ozonolysis, often with the advantage of using milder and more sustainable oxidants like hydrogen peroxide (H₂O₂). Ruthenium-based catalysts have shown particular promise in this area.[4]

Caption: Simplified representation of catalytic oxidation of cyclohexene.

The following protocol is based on a method utilizing a ruthenium catalyst in a biphasic system.[4]

Materials:

-

Cyclohexene

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

1,2-Dichloroethane

-

Water

Procedure:

-

In a reaction flask, prepare a biphasic solution of 1,2-dichloroethane and water.

-

Add cyclohexene to the organic phase.

-

Add ruthenium(III) chloride hydrate and sodium periodate to the aqueous phase.

-

Stir the mixture vigorously at room temperature for the specified reaction time (e.g., 3 hours).

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining oxidant, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or chromatography.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of this compound from cyclohexene.

Table 1: Ozonolysis of Cyclohexene

| Solvent | Reductive Agent | Temperature (°C) | Yield (%) | Reference |

| Methanol | Dimethyl sulfide | -60 | 62 | [1] |

| Acetic acid/sym-dichloroethane | Activated zinc powder | 0-5 | ~61.6 | [1] |

| Dichloromethane | Zinc/Acetic Acid | -10 to 0 | Not specified | [3] |

Table 2: Catalytic Oxidation of Cyclohexene

| Catalyst | Oxidant | Solvent | Temperature (°C) | Selectivity (%) | Conversion (%) | Yield (%) | Reference |

| RuCl₃/NaIO₄ | NaIO₄ | 1,2-Dichloroethane/Water | Room Temp. | - | - | 70 | [4] |

| Hydroxyapatite-loaded Ru nanoparticles/NaIO₄ | NaIO₄ | Dichloroethane/Water | Room Temp. | 51 | - | - | [4] |

| Metal chloride/Ozone | Ozone | Not specified | -70 to 50 | up to 93.5 | up to 100 | - | [1][4] |

| [FeCl₂{κ³-HC(pz)₃}] | H₂O₂ | Neat | 60 | - | - | 46 (to Adipic Acid) | [5][6] |

| Sodium tungstate/Aliquat 336 | H₂O₂ | Water/Cyclohexene | Reflux | - | - | - | [7] |

Note: In some cases, the primary product reported is adipic acid, which is the further oxidation product of this compound.

Mechanistic Considerations

Ozonolysis Mechanism

The ozonolysis of an alkene proceeds through a [3+2] cycloaddition to form a primary ozonide (molozonide), which is unstable and rapidly rearranges via a retro-[3+2] cycloaddition to a carbonyl compound and a carbonyl oxide. These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form the more stable secondary ozonide.

Caption: Key steps in the ozonolysis mechanism of cyclohexene.

Catalytic Oxidation Mechanism

The mechanism for transition metal-catalyzed oxidation is often complex and can vary depending on the specific catalyst and oxidant used. For ruthenium-catalyzed oxidations with periodate, the active oxidant is a high-valent ruthenium oxide species (e.g., RuO₄) which is generated in situ. This species then effects the cleavage of the double bond.

Conclusion

The synthesis of this compound from cyclohexene can be effectively achieved through both ozonolysis and catalytic oxidation methods. Ozonolysis is a well-established and high-yielding method, though it requires specialized equipment for ozone generation and handling. Transition metal-catalyzed oxidations, particularly those employing ruthenium, offer promising alternatives that can utilize more convenient oxidants like hydrogen peroxide or sodium periodate. The choice of method will depend on factors such as scale, available equipment, cost of reagents, and desired product purity. The data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field to select and optimize the synthesis of this compound for their specific applications.

References

- 1. This compound (Hexanedial) for Research Applications [benchchem.com]

- 2. On ozonolysis of cyclohexene followed by reaction with class 11 chemistry CBSE [vedantu.com]

- 3. CN102746127A - Method for preparing 1,6-adipaldehyde - Google Patents [patents.google.com]

- 4. CN111138255A - A kind of technology for preparing adipic dialdehyde from cyclohexene - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

Adipaldehyde: A Technical Guide to Chemical Properties and Reactivity

Introduction: Adipaldehyde, also known as 1,6-hexanedial, is an organic compound with the chemical formula (CH₂)₄(CHO)₂.[1] It is a bifunctional dialdehyde that presents as a colorless, oily liquid.[1][2] Due to its high reactivity, it is often handled as an aqueous solution.[1] The presence of two aldehyde groups at the termini of a six-carbon chain makes this compound a valuable, albeit challenging, precursor and intermediate in various chemical syntheses, particularly in the field of polymer chemistry as a potential component for nylon-related polymers.[1][2] This document provides an in-depth overview of its chemical properties, reactivity, synthesis protocols, and analytical methods for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound's physical and chemical characteristics are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | Hexanedial | [1] |

| Synonyms | 1,6-Hexanedial, Adipic dialdehyde | [3] |

| CAS Number | 1072-21-5 | [1][3][4] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 114.144 g/mol | [1][3] |

| Appearance | Colorless liquid/oil | [1][2][3] |

| Melting Point | -8 °C | [1][2][5] |

| Boiling Point | 68–70 °C @ 3 mmHg; 189.8°C @ 760 mmHg | [1][6] |

| Density | 1.003 g/cm³ | [1][2] |

| Flash Point | 66.3 °C | [2][5][7] |

| Solubility | Soluble in water (34 g/L at 20°C), soluble in most organic solvents | [6][8] |

| Vapor Pressure | 0.56 mmHg @ 25°C | [5][6] |

Reactivity and Hazardous Reactions

The reactivity of this compound is dominated by the two terminal aldehyde functional groups. This bifunctionality dictates its chemical behavior and applications.

-

High Reactivity : As a dialdehyde, it is highly reactive and can readily engage in reactions typical of aldehydes, but at both ends of the molecule.[2] This reactivity makes it a potent crosslinking agent but also contributes to its instability.[2]

-

Self-Condensation and Polymerization : this compound is prone to self-condensation reactions, particularly under basic conditions (aldol condensation), leading to the formation of oligomers and polymers.[2][9][10] This tendency can complicate its synthesis and storage.

-

Condensation Reactions : It reacts with nucleophiles such as amines, alcohols, and thiols to form various condensation products.[2] These reactions are fundamental to its use as a crosslinking agent and in the synthesis of more complex molecules.

-

Oxidation : The aldehyde groups can be readily oxidized to carboxylic acids.[8] Under appropriate conditions, this compound is oxidized to adipic acid, a key monomer in the production of nylon-6,6.[2]

-

Flammability and Hazards : this compound is a flammable liquid.[2] It is also classified as a hazardous compound, causing irritation to the skin, eyes, and respiratory system.[3][8] Due to its high reactivity, it can react with skin tissue, posing a risk of irritation and burns.[2][8]

Synthetic Methodologies

The synthesis of this compound has been explored through several routes, each with distinct advantages and challenges. Commercial synthesis has proven difficult due to the compound's high reactivity.[2]

Ozonolysis of Cyclohexene

This is a common laboratory-scale method for producing this compound. It involves the oxidative cleavage of the double bond in cyclohexene by ozone, followed by a reductive workup to yield the dialdehyde.

Experimental Protocol:

-

Ozonolysis: Dissolve cyclohexene in a suitable organic solvent (e.g., dichloromethane or a mixture with glacial acetic acid) and cool the solution to a low temperature, typically between -20°C and 0°C.[11] Bubble ozone gas through the solution until the reaction is complete, often indicated by a color change or by monitoring with a suitable indicator. This process forms a primary ozonide, which rearranges to a more stable ozonide intermediate.[12]

-

Reductive Workup: Add the ozonide solution dropwise to an aqueous solution containing a reducing agent under a nitrogen atmosphere.[11]

-

Isolation and Purification: After the reduction is complete, filter out any solid residues (e.g., unreacted zinc powder).[11] Separate the organic phase from the aqueous phase.[11] The organic solvent is removed by rotary evaporation to yield crude this compound.[11] The final product is purified by vacuum distillation.[11]

Oxidation of 1,6-Hexanediol

This method provides a direct route from a C6 precursor and is a well-established laboratory synthesis.[12]

Experimental Protocol:

-

Reagent Preparation: Suspend pyridinium chlorochromate (PCC), an oxidizing agent, in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) in a reaction flask under an inert atmosphere.

-

Oxidation: Dissolve 1,6-hexanediol in dichloromethane and add it in one portion to the stirred suspension of PCC. The original paper by Corey and Suggs describes this general method for oxidizing primary alcohols.[1][2]

-

Reaction Monitoring: The reaction is typically exothermic and results in the formation of a black residue. Allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Isolation: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter the solution through a pad of silica gel or Florisil to remove the chromium residues.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via vacuum distillation.

Double Hydroformylation of 1,3-Butadiene

This atom-economical approach has been investigated as a potential commercial route, though it is not yet implemented.[2][12] The process involves the addition of a formyl group (CHO) and a hydrogen atom across each of the double bonds in 1,3-butadiene using a rhodium-based catalyst.[2][12] The selectivity towards the linear dialdehyde product over branched isomers is a key challenge and is highly dependent on the choice of ligands coordinated to the rhodium center.[12]

Purification and Analysis Protocols

The inherent reactivity of this compound necessitates careful purification and analytical procedures.

Purification Methods

-

Vacuum Distillation: This is the most common method for purifying this compound, as heating at atmospheric pressure can lead to decomposition or polymerization.[11]

-

Column Chromatography: Purification by column chromatography on silica gel is possible but can be problematic, as the acidic nature of silica can catalyze decomposition.[13] It is advisable to use silica gel that has been neutralized with a base like triethylamine. Elution with a low-polarity solvent system (e.g., hexane/diethyl ether) allows the aldehyde to be separated from more polar impurities like alcohols or carboxylic acids.[13]

-

Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a water-soluble bisulfite adduct.[13] The aldehyde is reacted with a concentrated sodium bisulfite solution. The resulting adduct can be separated from water-insoluble impurities by extraction. The aldehyde is then regenerated from the aqueous solution by adding a base (e.g., NaHCO₃).[13]

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound and any volatile impurities.[12] It provides both separation and structural information, allowing for high-confidence identification.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment, confirming the presence of the characteristic aldehyde protons and carbons.

-

High-Performance Liquid Chromatography (HPLC): For non-volatile analysis or for samples in complex matrices, HPLC is often used.[14] Since aldehydes lack a strong chromophore, they are typically derivatized before analysis. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a hydrazone that can be readily detected by UV-Vis detectors.[14]

Applications and Safety

-

Applications : this compound is primarily of interest as a precursor to polymers and as a chemical intermediate.[2][3] Its bifunctional nature allows it to act as a crosslinking agent in the synthesis of polymers and resins.[3] It has also been investigated for its potential antimicrobial properties.[3][15]

-

Safety and Handling :

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood.[2][6][8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][6][8]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[2][6] The container should be tightly closed.[6] Due to its reactivity, storage in a freezer is recommended.

-

Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material and dispose of it as hazardous waste. Avoid allowing the chemical to enter drains.[6]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 1072-21-5 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. Cas 1072-21-5,this compound | lookchem [lookchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound, CAS No. 1072-21-5 - iChemical [ichemical.com]

- 8. This compound [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Aldol reaction - Wikipedia [en.wikipedia.org]

- 11. CN102746127A - Method for preparing 1,6-adipaldehyde - Google Patents [patents.google.com]

- 12. This compound (Hexanedial) for Research Applications [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound CAS#: 1072-21-5 [m.chemicalbook.com]

Spectroscopic Profile of Adipaldehyde (Hexanedial): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for adipaldehyde (hexanedial), a six-carbon dialdehyde. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound in various scientific applications, including chemical synthesis and drug development. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, outlines experimental protocols for data acquisition, and includes logical diagrams to visualize analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of high-resolution experimental spectra in publicly accessible databases, the NMR data presented are estimated based on established chemical shift ranges for aliphatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1, H6 (-CHO) | ~9.77 | Triplet (t) | ~1.8 | 2H |

| H2, H5 (-CH₂-) | ~2.45 | Multiplet (m) | - | 4H |

| H3, H4 (-CH₂-) | ~1.65 | Multiplet (m) | - | 4H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1, C6 (C=O) | ~202 |

| C2, C5 | ~43 |

| C3, C4 | ~22 |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2940, ~2860 | C-H Stretch (Aliphatic) | Medium-Strong |

| ~2820, ~2720 | C-H Stretch (Aldehyde) | Medium (often appears as a doublet) |

| ~1725 | C=O Stretch (Aldehyde) | Strong |

| ~1465 | C-H Bend (Methylene) | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (¹H NMR):

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse angle: 30-45°

-

Spectral width: 0-12 ppm

-

3. Data Acquisition (¹³C NMR):

-

Acquire the spectrum on the same NMR spectrometer.

-

Typical acquisition parameters:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 s

-

Pulse angle: 45-90°

-

Spectral width: 0-220 ppm

-

Proton decoupling should be applied to obtain singlet peaks for each carbon.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Thin Film Method):

-

Place a small drop of neat this compound (if liquid at room temperature) onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top and press to form a thin, uniform film.

2. Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Mount the salt plates in the sample holder of an FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background subtraction to obtain the final spectrum of the sample.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a comparative overview of the antimicrobial activity of this compound.

Stability of Adipaldehyde in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipaldehyde, a six-carbon dialdehyde, is a highly reactive organic compound with significant potential in polymer chemistry and as a chemical intermediate. Its bifunctional nature, however, also contributes to its instability in aqueous environments, a critical consideration for its storage, handling, and application in various fields, including drug development where it might be used as a crosslinking agent or a precursor molecule. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions, drawing upon available data for this compound and its close structural analog, glutaraldehyde, to elucidate its degradation pathways and the factors influencing its stability.

Core Concepts of this compound Stability in Water

In aqueous solutions, this compound is known to exist as an acyclic dihydrate at neutral pH, a form that is relatively resistant to polymerization.[1] However, the reactivity of its two aldehyde functional groups makes it susceptible to various transformations, primarily driven by pH and temperature.

Key Degradation Pathways

The principal degradation pathways for dialdehydes like this compound in aqueous solutions include:

-

Aldol Condensation: This is a significant pathway, particularly under alkaline conditions. It involves the reaction of an enolate ion of one this compound molecule with the carbonyl group of another, leading to the formation of β-hydroxy aldehydes, which can further dehydrate to form α,β-unsaturated aldehydes. This process can continue, resulting in the formation of oligomers and polymers.[2][3][4]

-

Polymerization: Under acidic conditions, this compound undergoes rapid polymerization.[1] This is a key instability concern, leading to the loss of the monomeric active species.

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids, converting this compound to adipic acid. This can be a significant degradation pathway, especially in the presence of oxidizing agents.

Quantitative Data on Stability

Direct quantitative kinetic data for the degradation of this compound in aqueous solutions is scarce in publicly available literature. However, studies on glutaraldehyde provide valuable insights that can be extrapolated to understand the stability of this compound.

Table 1: Stability of Glutaraldehyde Solutions at Room Temperature [5]

| Solution Type | Initial Concentration | Time | Loss of Active Ingredient |

| Potentiated Acid Glutaraldehyde | 2% | 24 months | ~7% |

| Potentiated Acid Glutaraldehyde | 10% | 24 months | ~7% |

| Stabilized Alkaline Glutaraldehyde | 2% | 1 month | 14-18% |

Table 2: Observed Changes in UV-Vis Spectra of 28.2 mM Glutaraldehyde Solution Over 8 Weeks [6][7][8][9]

| Temperature | Observation | Implication |

| Room Temperature | Significant increases in absorbance at 235 nm and 280 nm. | Formation of new chemical species, likely polymeric and condensation products. |

| 40 °C | More pronounced increases in absorbance at 235 nm and 280 nm compared to room temperature. | Accelerated degradation and polymerization at elevated temperatures. |

Reaction Pathways and Mechanisms

The following diagrams illustrate the key degradation pathways of dialdehydes in aqueous solutions.

Caption: Aldol condensation pathway of this compound.

Caption: Equilibrium of this compound forms and polymerization in aqueous solution.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound in aqueous solutions, a well-designed experimental protocol is crucial. The following methodologies are adapted from established procedures for glutaraldehyde analysis.

Sample Preparation and Storage

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to minimize aqueous degradation before the experiment begins.

-

Aqueous Solutions: Prepare fresh aqueous solutions of this compound at the desired concentrations in buffers of varying pH (e.g., pH 4, 7, and 9) and deionized water.

-

Storage Conditions: Aliquot the aqueous solutions into sealed vials and store them under controlled temperature conditions (e.g., refrigerated (2-8°C), room temperature (20-25°C), and accelerated (40°C)). Protect samples from light if photodegradation is a concern.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of aldehydes and their degradation products. Due to the lack of a strong chromophore in this compound, derivatization is necessary.

-

Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for aldehydes. Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst like phosphoric acid).

-

Derivatization Procedure:

-

At specified time points, take an aliquot of the this compound solution.

-

Mix the aliquot with the DNPH solution.

-

Allow the reaction to proceed for a defined period at a controlled temperature to form the this compound-bis-DNPH derivative.

-

Quench the reaction if necessary.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 360 nm (the maximum absorbance of the DNPH derivative).

-

Injection Volume: 10-20 µL.

-

-

Quantification: Create a calibration curve using freshly prepared this compound standards that have undergone the same derivatization procedure. The decrease in the peak area of the this compound-bis-DNPH derivative over time indicates its degradation. The appearance of new peaks can be monitored to identify degradation products.

Spectroscopic Analysis: UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the overall changes in the chemical composition of the this compound solution over time.

-

Procedure:

-

At each time point, take a sample of the this compound solution.

-

Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: An increase in absorbance at specific wavelengths (e.g., around 235 nm and 280 nm for glutaraldehyde) can indicate the formation of polymeric species and α,β-unsaturated structures resulting from aldol condensation.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the different forms of this compound in solution and its degradation products without the need for derivatization.

-

Procedure:

-

Prepare samples in a deuterated solvent (e.g., D₂O) at various pH values.

-

Acquire ¹H and ¹³C NMR spectra at different time points and temperatures.

-

-

Data Analysis: Monitor the changes in the chemical shifts and integration of signals corresponding to the aldehyde protons, hydrated forms, and any new species that are formed. This can provide detailed mechanistic insights into the degradation process.[7][10][11]

Experimental Workflow

Caption: General workflow for assessing this compound stability.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter that is significantly influenced by pH and temperature. While direct kinetic data for this compound is limited, evidence from its structural analog, glutaraldehyde, strongly suggests that it is prone to degradation via aldol condensation and polymerization, particularly in neutral to alkaline conditions and at elevated temperatures. Acidic conditions tend to favor polymerization. For researchers, scientists, and drug development professionals working with this compound, it is imperative to carefully control the pH and temperature of aqueous formulations to ensure its stability and efficacy. The experimental protocols outlined in this guide provide a robust framework for conducting thorough stability studies to quantify degradation rates and identify degradation products, thereby enabling the development of stable this compound-based systems.

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability of Glutaraldehyde in Biocide Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spontaneous Polymerization of Adipaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipaldehyde, a six-carbon dialdehyde, is a highly reactive molecule with significant potential in polymer chemistry and as a cross-linking agent. Its bifunctional nature, however, also predisposes it to spontaneous self-polymerization, a phenomenon that presents both challenges for its synthesis and storage, and opportunities for the creation of novel polymeric materials. This technical guide provides an in-depth exploration of the spontaneous polymerization of this compound, consolidating available data on its mechanisms, influencing factors, and the characteristics of the resulting polymers. Detailed experimental protocols derived from seminal studies are presented to aid in the controlled investigation of this process. This document is intended to serve as a comprehensive resource for researchers and professionals working with this compound and related reactive aldehydes.

Introduction

This compound (hexanedial), with the chemical formula (CH₂)₄(CHO)₂, is a colorless, oily liquid that is notable for its high reactivity due to the presence of two terminal aldehyde groups.[1][2] This reactivity makes it a valuable precursor for various chemical syntheses, including for nylon-related polymers where it can potentially enhance material properties such as thermal stability and mechanical strength.[1] However, this high reactivity also leads to a strong tendency to undergo self-condensation and polymerization, complicating its handling and storage.[1][3]

The spontaneous polymerization of this compound is a critical consideration for its practical application. Understanding the underlying mechanisms, the conditions that promote or inhibit this process, and the properties of the resulting polymeric structures is essential for harnessing the full potential of this versatile molecule. This guide will delve into the core aspects of this compound's spontaneous polymerization, with a focus on providing actionable data and methodologies for the scientific community.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling and for understanding its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₂ | [1][2] |

| Molar Mass | 114.14 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.003 g/cm³ | [1][2] |

| Melting Point | -8 °C | [1][2][4] |

| Boiling Point | 68–70 °C at 3 mmHg | [2] |

| Flash Point | 66.3 °C | [1][4] |

| Solubility | Soluble in water and most organic solvents. | [4] |

The Mechanism of Spontaneous Polymerization

The spontaneous polymerization of this compound, particularly in aqueous solutions, is understood to proceed via a mechanism analogous to an aldol condensation reaction.[5] This type of polymerization involves the formation of carbon-carbon bonds between this compound monomers.

In neutral aqueous solutions, this compound predominantly exists as an acyclic dihydrate, which is resistant to polymerization.[1][6] However, upon acidification, the polymerization process is rapidly initiated.[6] The proposed mechanism involves the acid-catalyzed dehydration of the gem-diol to generate the reactive aldehyde, followed by an acid-catalyzed enolization and subsequent nucleophilic attack of the enol onto a protonated aldehyde group of another monomer.

Below is a diagram illustrating the proposed acid-catalyzed aldol condensation pathway for this compound polymerization.

Caption: Figure 1: Proposed mechanism for the spontaneous polymerization of this compound.

Experimental Protocols

Detailed experimental protocols for the spontaneous polymerization of this compound are not extensively reported in recent literature, with much of the foundational work dating back several decades. The following protocols are based on the methodologies described by Hardy, Nicholls, and Rydon in their 1972 study on the hydration and polymerization of succinaldehyde, glutaraldehyde, and this compound, which remains a cornerstone reference in this field.[2][6]

Preparation of this compound Solutions

Objective: To prepare aqueous solutions of this compound for polymerization studies.

Materials:

-

This compound

-

Deuterium oxide (D₂O) for NMR studies

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

Due to the propensity of neat this compound to polymerize, it is typically handled as an aqueous solution.[2]

-

For NMR studies, prepare solutions of this compound in deuterium oxide.[6]

-

For general polymerization studies, prepare aqueous solutions of the desired concentration. Note that in neutral aqueous solutions, this compound exists primarily as the acyclic dihydrate.[6]

Induction of Spontaneous Polymerization

Objective: To initiate the polymerization of this compound in an aqueous solution.

Materials:

-

Aqueous solution of this compound

-

Acid catalyst (e.g., dilute hydrochloric acid)

-

pH meter or pH indicator strips

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., beaker or flask)

Procedure:

-

Place the aqueous this compound solution in the reaction vessel with a magnetic stir bar.

-

Begin stirring the solution at a constant rate.

-

Monitor the initial pH of the solution. This compound solutions are stable at neutral pH.[6]

-

To induce polymerization, carefully add the acid catalyst dropwise to the solution.

-

Monitor the pH change. Rapid polymerization is induced upon acidification.[6]

-

Observe the solution for any changes in viscosity or the formation of a precipitate, which would indicate polymerization.

Characterization of the Polymer

Objective: To characterize the polymeric material formed from the spontaneous polymerization of this compound.

Materials and Instruments:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

-

Gel Permeation Chromatography (GPC) system

-

Differential Scanning Calorimetry (DSC) instrument

-

Thermogravimetric Analysis (TGA) instrument

Methodologies:

-

NMR Spectroscopy:

-

Dissolve a sample of the polymer in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra to determine the structure of the polymer, including the nature of the linkages (e.g., C-C bonds from aldol condensation) and the presence of any remaining aldehyde or hydroxyl groups. The 1972 study by Hardy et al. utilized ¹H NMR to study the state of this compound in solution.[6]

-

-

IR Spectroscopy:

-

Prepare a sample of the polymer (e.g., as a thin film or a KBr pellet).

-

Obtain the IR spectrum to identify the functional groups present in the polymer, such as C=O (carbonyl), O-H (hydroxyl), and C-O-C (ether, if applicable) stretching vibrations.

-

-

Molecular Weight Determination (GPC):

-

Dissolve the polymer in a suitable solvent for GPC analysis.

-

Perform GPC to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer. This will provide quantitative data on the extent of polymerization.

-

-

Thermal Analysis (DSC and TGA):

-

Use DSC to determine the glass transition temperature (Tg) and any melting points (Tm) of the polymer, providing insight into its amorphous or crystalline nature.

-

Use TGA to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.

-

The workflow for the experimental investigation of this compound polymerization is outlined in the diagram below.

Caption: Figure 2: Workflow for the study of this compound polymerization.

Quantitative Data

Quantitative data on the spontaneous polymerization of this compound is sparse in the readily available literature. Most studies focus on the synthesis of this compound and the qualitative observation of its polymerization. The work by Hardy, Nicholls, and Rydon provides spectroscopic data (NMR) on the equilibrium between the monomeric dihydrate and other forms in solution but does not provide kinetic data for the polymerization or detailed characterization of the resulting polymer's molecular weight and thermal properties.[6]

For researchers investigating this phenomenon, it would be valuable to generate and publish quantitative data in a format similar to Table 2, which is presented here as a template for future studies.

Table 2: Template for Quantitative Polymerization Data

| Parameter | Condition 1 (e.g., pH 3) | Condition 2 (e.g., pH 5) | Condition 3 (e.g., Temperature) |

| Reaction Time (h) | |||

| Polymer Yield (%) | |||

| Number Average Molecular Weight (Mn, g/mol ) | |||

| Weight Average Molecular Weight (Mw, g/mol ) | |||

| Polydispersity Index (PDI) | |||

| Glass Transition Temperature (Tg, °C) | |||

| Decomposition Temperature (Td, °C) |

Inhibition of Spontaneous Polymerization

Given the high reactivity of this compound, preventing unwanted polymerization is crucial during its synthesis, purification, and storage. While specific inhibitors for this compound are not extensively documented, general strategies for inhibiting aldehyde polymerization and runaway reactions can be applied.

Strategies for Inhibition:

-

pH Control: Maintaining a neutral pH is critical, as this compound is stable in its dihydrate form under these conditions and polymerizes rapidly upon acidification.[1][6]

-

Temperature Control: Storing this compound at low temperatures can slow down the rate of polymerization.

-

Use of Inhibitors: For other reactive monomers, inhibitors are used to prevent premature polymerization.[7][8] These are typically radical scavengers or compounds that can terminate chain reactions. While the spontaneous polymerization of this compound in acidic water is likely ionic, in other conditions (e.g., during synthesis at high temperatures), radical-initiated polymerization could be a concern. Phenolic compounds are often used as inhibitors in such cases.[9]

Conclusion

The spontaneous polymerization of this compound is an intrinsic property of this highly reactive dialdehyde, driven by its bifunctional nature. While this presents challenges for its practical handling, it also offers a pathway to the synthesis of novel polymeric materials. The polymerization is highly sensitive to pH, proceeding rapidly in acidic conditions from its more stable dihydrate form in neutral aqueous solutions. The mechanism is believed to be an acid-catalyzed aldol condensation.

Further research is needed to quantify the kinetics of this polymerization and to fully characterize the resulting polymers under various conditions. The experimental protocols and frameworks provided in this guide are intended to facilitate such investigations. A deeper understanding and control of the spontaneous polymerization of this compound will be pivotal in unlocking its full potential in materials science and other advanced applications.

References

- 1. Buy this compound | 1072-21-5 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Hexanedial) for Research Applications [benchchem.com]

- 4. This compound [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. The hydration and polymerisation of succinaldehyde, glutaraldehyde, and this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. icheme.org [icheme.org]

- 8. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Adipaldehyde: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipaldehyde, also known as hexanedial, is a reactive dialdehyde with the chemical formula (CH₂)₄(CHO)₂. It is a colorless liquid that serves as a versatile chemical intermediate, notably in the synthesis of polymers.[1][2] Its high reactivity, stemming from the two aldehyde functional groups, necessitates stringent safety and handling protocols in a laboratory setting to mitigate potential hazards.[3] This guide provides an in-depth overview of the known safety data, handling precautions, and emergency procedures for this compound to ensure its safe use by researchers and professionals.

Hazard Identification and Classification

This compound is considered a hazardous substance due to its reactivity and flammability.[3] While specific GHS classification data is limited, it is known to be a toxic substance that can cause irritation and burns upon contact with skin and eyes.[4] Inhalation of its vapor should be strictly avoided.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe experiments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 153.66°C to 189.8°C at 760 mmHg | [1][3][5][6] |

| Melting Point | -8°C | [2][5][6] |

| Flash Point | 66.3°C | [1][3][5][6][7] |

| Density | 0.933 - 1.003 g/cm³ | [1][3][5] |

| Vapor Pressure | 0.56 mmHg at 25°C | [1][7] |

| Solubility in Water | 34 g/L at 20°C | [1][8] |

Toxicological Information

For the purpose of illustrating the potential hazards associated with aldehydes, Table 2 provides the toxicological data for acetaldehyde, a related and well-studied aldehyde. It is crucial to note that this data is not directly applicable to this compound and should be used for general awareness of the potential hazards of the aldehyde chemical class.

Table 2: Toxicological Data for Acetaldehyde (for comparative purposes only)

| Parameter | Value | Reference(s) |

| OSHA PEL (TWA) | 200 ppm (360 mg/m³) | [12][13] |

| ACGIH TLV (Ceiling) | 25 ppm (45 mg/m³) | [12][13] |

| NIOSH IDLH | 2,000 ppm | [12] |

| Lower Explosive Limit (LEL) | 4.0% | [12][13] |

| Upper Explosive Limit (UEL) | 60% | [13] |

| Carcinogenicity | Potential occupational carcinogen | [12] |

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Emergency eye wash stations and safety showers must be readily accessible.[14]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE.

Caption: Recommended Personal Protective Equipment for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.[8]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[8] A flame-resistant lab coat or chemical protective apron should be worn to protect clothing and skin.[8][11]

-

Respiratory Protection: Work in a chemical fume hood to avoid inhalation of vapors.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[8]

-

Footwear: Wear closed-toe shoes made of a material impervious to chemicals.[11]

General Handling Precautions

-

Avoid all contact with skin and eyes.[8]

-

Do not inhale vapors or mists.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Wash hands thoroughly after handling.[1]

-

Label all containers clearly.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep it away from heat, sparks, open flames, and other ignition sources.[9] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

First Aid Measures

The following flowchart outlines the immediate first aid steps to be taken in case of exposure to this compound.

Caption: First aid procedures for different routes of this compound exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: this compound is flammable.[3] Vapors may travel to a source of ignition and flash back.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection.[8]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[8] Use non-sparking tools for cleanup.

Experimental Protocols: A General Guideline for Safe Use

Generic Aldehyde Reaction Protocol

-

Preparation:

-

Conduct a thorough risk assessment for the specific reaction, considering all reactants, products, and potential byproducts.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble and inspect all necessary PPE.

-

Have appropriate spill cleanup materials and quenching agents readily available.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the chemical fume hood.

-

Ensure all glassware is clean, dry, and free of cracks.

-

Use a heating mantle with a temperature controller; avoid open flames.

-

If the reaction is exothermic, have a cooling bath ready.

-

-

Reagent Handling:

-

Dispense this compound and other reagents within the fume hood.

-

Use a syringe or cannula for liquid transfers to minimize exposure.

-

Keep the this compound container tightly sealed when not in use.

-

-

Reaction Monitoring:

-

Monitor the reaction progress from outside the fume hood sash.

-

Do not leave the reaction unattended.

-

-

Work-up and Purification:

-

Quench the reaction carefully, considering any potential exothermic processes.

-

Perform all extractions and purifications within the fume hood.

-

Handle all waste streams as hazardous.

-

-

Waste Disposal:

Biological Effects and Mechanism of Action

The toxicity of aldehydes, in general, is attributed to their high electrophilicity, which allows them to react with nucleophilic groups in biological macromolecules.[9] The primary mechanism of aldehyde-induced cellular damage involves the formation of adducts with proteins and DNA.[9][10]

The following diagram illustrates this general mechanism of aldehyde toxicity.

Caption: A simplified diagram of the general toxic mechanism of aldehydes.

This adduct formation can lead to:

-

Protein Dysfunction: Modification of amino acid residues can alter protein structure and function, potentially inhibiting enzyme activity.[15]

-

DNA Damage: Aldehydes can form DNA-protein crosslinks and other DNA adducts, which can interfere with DNA replication and transcription, leading to mutations and genotoxicity.[9][11]

Disposal Considerations

This compound and any contaminated materials should be disposed of as hazardous chemical waste.[7] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not dispose of this compound down the drain or in general waste.[8] Contaminated packaging should also be treated as hazardous waste.[8]

Conclusion

This compound is a valuable chemical intermediate, but its inherent reactivity and flammability demand a high level of safety awareness and strict adherence to handling protocols. By understanding its properties, implementing appropriate engineering controls, consistently using personal protective equipment, and being prepared for emergencies, researchers and scientists can safely utilize this compound in their work. This guide provides a foundation for developing laboratory-specific standard operating procedures to ensure a safe working environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, CAS No. 1072-21-5 - iChemical [ichemical.com]

- 4. This compound [chembk.com]

- 5. Buy this compound | 1072-21-5 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cas 1072-21-5,this compound | lookchem [lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Aldehyde-induced DNA and protein adducts as biomarker tools for alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetaldehyde - IDLH | NIOSH | CDC [cdc.gov]

- 13. osha.gov [osha.gov]

- 14. wcu.edu [wcu.edu]

- 15. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Discovery and First Synthesis of Adipaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical discovery and initial synthesis of adipaldehyde (hexanedial), a key aliphatic dialdehyde. It details the pioneering work that led to its first isolation and characterization, presenting the experimental protocols and quantitative data from the primary literature.

Introduction: The Emergence of a Dialdehyde

The late 19th and early 20th centuries were a period of immense progress in organic chemistry, with the elucidation of molecular structures and the development of new synthetic methodologies.[1] The study of aldehydes, first isolated in 1835 by Baron Von Liebig, was a significant area of research.[2] Within this context, the synthesis of dialdehydes, containing two aldehyde functional groups, presented a unique challenge and opportunity for understanding chemical reactivity and for the preparation of new materials.

The First Synthesis: Ozonolysis of Cyclohexene

The first documented synthesis of this compound is attributed to the German chemist Carl Dietrich Harries and his colleague M. Thieme in 1905.[3] Their work, published in the Berichte der deutschen chemischen Gesellschaft, detailed the use of ozonolysis to cleave the double bond of cyclohexene, yielding the six-carbon dialdehyde.[3] This discovery was part of Harries' broader investigation into the reactions of ozone with unsaturated organic compounds, a field he largely pioneered.[4]

Experimental Protocol: The Harries and Thieme Method (1905)

The following protocol is an interpretation of the experimental description provided in the 1905 publication.

Materials:

-

Cyclohexene

-

Dry chloroform

-

Ozone (generated from an ozonizer)

-

Water

-

Apparatus for distillation

Procedure:

-

A solution of freshly distilled cyclohexene in dry chloroform was prepared.

-

A stream of ozone, generated using a Siemens & Halske ozonizer, was passed through the cyclohexene solution. The reaction vessel was cooled to prevent excessive temperature increases due to the exothermic nature of the reaction.

-

The ozonolysis was continued until the reaction was complete, which was likely determined by the cessation of ozone absorption or a color change in an indicator.

-

The chloroform was then removed by distillation under reduced pressure.

-

The resulting ozonide, a viscous and potentially explosive intermediate, was carefully decomposed by the addition of water and subsequent heating.

-

The this compound was then isolated from the aqueous mixture, likely through distillation or extraction, although the specific purification method was not detailed in depth in the original text.

Quantitative Data from the First Synthesis

The 1905 paper by Harries and Thieme was primarily focused on the qualitative identification of the products of ozonolysis. As such, detailed quantitative data like precise yields, boiling points, and spectroscopic characterization are not presented in the manner of modern chemical publications. The primary evidence for the formation of this compound was its conversion to adipic acid upon oxidation and the formation of a dioxime derivative.

| Parameter | Reported Value (Harries and Thieme, 1905) | Notes |

| Yield | Not explicitly stated. | The focus was on product identification rather than process optimization. |

| Boiling Point | Not reported for the isolated dialdehyde. | The crude product was likely used for subsequent derivatization. |

| Melting Point | Not applicable (liquid). | - |

Early Confirmatory Syntheses and Characterization

Subsequent to Harries and Thieme's initial report, other methods for the synthesis of this compound were developed, providing access to the compound for further study. The work of P. M. Hardy, A. C. Nicholls, and H. N. Rydon in 1972, while not the first synthesis, provided a more detailed characterization of this compound in aqueous solution.

Synthesis via Oxidation of 1,6-Hexanediol

A common laboratory-scale synthesis of this compound involves the oxidation of 1,6-hexanediol. While various oxidizing agents can be employed, the use of pyridinium chlorochromate (PCC) is a notable method.

Experimental Protocol (Representative):

-

Pyridinium chlorochromate (PCC) is suspended in a suitable solvent, such as dichloromethane, in a reaction flask equipped with a stirrer.

-

A solution of 1,6-hexanediol in dichloromethane is added to the PCC suspension in a single portion.

-

The mixture is stirred at room temperature for a period of time (e.g., 2 hours) to allow the oxidation to proceed.

-

Upon completion of the reaction, the mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Comparative Quantitative Data for this compound Synthesis

The following table summarizes typical quantitative data for different this compound synthesis methods as reported in later literature.

| Method | Starting Material | Reagents | Typical Yield (%) | Reference (Illustrative) |

| Ozonolysis | Cyclohexene | O₃, then a reducing agent (e.g., Zn/H₂O) | 50-70 | General textbook knowledge |

| Oxidation of 1,6-Hexanediol | 1,6-Hexanediol | Pyridinium chlorochromate (PCC) | 70-85 | General textbook knowledge |

| Hydroformylation of 1,3-Butadiene | 1,3-Butadiene | CO, H₂, Rh catalyst | Variable | Modern research papers |

Synthesis Pathways and Logical Flow

The following diagrams illustrate the key synthetic pathways discussed.

Caption: The first synthesis of this compound by Harries and Thieme (1905).

Caption: Synthesis of this compound via oxidation of 1,6-hexanediol.

Conclusion

The discovery and first synthesis of this compound by Harries and Thieme in 1905 through the ozonolysis of cyclohexene was a significant milestone in the chemistry of dialdehydes. This pioneering work laid the foundation for future investigations into the properties and applications of this versatile molecule. While modern synthetic methods offer improved yields and milder reaction conditions, the original ozonolysis route remains a classic example of applying a novel reaction to create a previously unknown compound. This guide has provided a detailed account of this historical synthesis, along with comparative data and protocols for other key synthetic routes, to serve as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Adipaldehyde Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of adipaldehyde in various organic solvents. This compound, a six-carbon dialdehyde, is a reactive molecule with significant applications in chemical synthesis, polymer chemistry, and as a cross-linking agent for biomaterials. A thorough understanding of its solubility is crucial for its effective use in research and development.

Qualitative Solubility of this compound

This compound is a polar molecule due to the presence of two carbonyl groups. Based on the principle of "like dissolves like," it is expected to be soluble in polar organic solvents and have limited solubility in nonpolar solvents. The following table summarizes the anticipated qualitative solubility of this compound.

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble to Sparingly Soluble |

Experimental Protocols for Determining Solubility

Researchers can employ several methods to quantitatively determine the solubility of this compound in specific organic solvents. The choice of method may depend on the required accuracy, the amount of sample available, and the available equipment.

Gravimetric Method (Isothermal Saturation)

This is a classical and straightforward method for determining solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a vial in a constant-temperature bath).

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The presence of undissolved this compound is essential to confirm saturation.

-

Phase Separation: Cease agitation and allow the undissolved solute to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, calibrated pipette. To avoid drawing up solid particles, a filter can be attached to the pipette tip.

-

Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/100 mL).

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds that have a chromophore or can be derivatized to be detectable by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance (for UV-Vis) or the peak area (for HPLC) for each standard to generate a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1-3).

-

Dilution: Withdraw a small, accurately measured volume of the supernatant and dilute it with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same spectroscopic or chromatographic method used to generate the calibration curve.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Visualization of this compound's Application: Cross-Linking Mechanism

This compound's bifunctional nature makes it an effective cross-linking agent, particularly for proteins like collagen. This property is utilized in the development of biomaterials. The aldehyde groups of this compound react with the primary amine groups (e.g., from lysine residues) in the protein chains to form Schiff bases, creating covalent cross-links that enhance the mechanical stability and enzymatic degradation resistance of the material.

Caption: Covalent cross-linking of collagen chains by this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for solubility determination.

Theoretical Conformational Analysis of Adipaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipaldehyde (hexanedial) is a six-carbon aliphatic dialdehyde with significant industrial relevance, particularly as a precursor in the synthesis of polymers like nylon. The conformational flexibility of its aliphatic chain, coupled with the rotational freedom of the two terminal aldehyde groups, results in a complex potential energy surface with multiple local minima. Understanding the conformational preferences and the energy barriers between different conformers is crucial for elucidating its reactivity, spectroscopic properties, and interactions in various chemical environments. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound, drawing upon established principles from the analysis of n-alkanes and smaller aliphatic aldehydes. It outlines key experimental methodologies for validation and presents a model for the conformational landscape of this compound based on analogous systems.

Introduction to this compound Conformation

The conformational isomerism of this compound is primarily dictated by the rotation around its single bonds. The key dihedral angles that define the overall shape of the molecule are:

-

τ1(O1-C1-C2-C3) and τ5(C4-C5-C6-O2) : Rotation of the aldehyde groups relative to the carbon backbone.

-

τ2(C1-C2-C3-C4) and τ4(C3-C4-C5-C6) : Rotation around the C2-C3 and C4-C5 bonds.

-

τ3(C2-C3-C4-C5) : Rotation around the central C3-C4 bond.

The interplay of these rotations gives rise to a variety of conformers with different energies due to torsional and steric strains.

Theoretical Modeling of this compound Conformation

Due to the lack of extensive specific studies on this compound, its conformational landscape can be modeled by combining the well-understood behaviors of n-butane for the central hydrocarbon chain and propanal for the terminal aldehyde groups.

The n-Alkane Backbone: Gauche and Anti Conformers

Rotation around the central C-C bonds of the hexane chain is analogous to that of n-butane. The most stable arrangement is the anti conformation, where the carbon atoms are in a staggered, planar zigzag arrangement. Rotations of approximately 60° from the anti conformation lead to higher-energy gauche conformers.

The Aldehyde Group Rotation: Syn and Gauche Conformers

Theoretical studies on propanal show that the most stable conformer is the s-cis (or syn), where the C=O bond eclipses the adjacent C-C bond (CCCO dihedral angle of 0°). A less stable gauche conformer exists at a higher energy, with a CCCO dihedral angle of approximately 130°.[1]

Predicted Conformers and Energetics of this compound

By combining the conformational preferences of the n-alkane backbone and the aldehyde groups, we can predict the likely stable conformers of this compound. The lowest energy conformer is expected to have an all-anti arrangement of the carbon backbone and syn orientations for both aldehyde groups. Higher energy conformers will involve one or more gauche arrangements in the carbon chain and/or gauche orientations of the aldehyde groups.

Quantitative Data from Analogous Systems

The following tables summarize the key quantitative data from theoretical and experimental studies on n-butane and propanal, which serve as a basis for understanding this compound's conformational energetics.

Table 1: Conformational Energetics of n-Butane

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Anti | 180° | 0 | 3.6 (to eclipsed) |

| Gauche | ±60° | 0.9 | - |

| Eclipsed (CH3/H) | 120° | 3.6 | - |

| Eclipsed (CH3/CH3) | 0° | 5.0 | - |

Data synthesized from multiple sources.[2]

Table 2: Conformational Energetics of Propanal

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| s-cis (syn) | 0° | 0 | 2.1 |

| Gauche | ~130° | 1.2 | 0.9 (to s-cis) |

Data from ab initio calculations.[1]

Experimental and Computational Methodologies

A thorough conformational analysis of this compound would involve a combination of experimental and computational techniques.

Experimental Protocols

-

Gas-Phase Electron Diffraction (GED):

-

Methodology: A beam of high-energy electrons is diffracted by a gaseous sample of this compound. The resulting diffraction pattern provides information about the internuclear distances and bond angles. By fitting the experimental data to theoretical models of different conformers, their relative populations in the gas phase can be determined.

-

Workflow:

-

Sample volatilization and introduction into a high-vacuum chamber.

-

Interaction with a monochromatic electron beam.

-

Recording of the scattered electron intensity as a function of the scattering angle.

-

Data reduction to obtain the molecular scattering function.

-

Least-squares refinement of a structural model against the experimental data.

-

-

-

Vibrational Spectroscopy (Infrared and Raman):

-